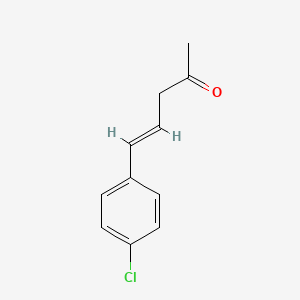
二茂铁乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferroceneacetonitrile is an organometallic compound . It is used for R&D purposes and is not recommended for medicinal, household, or other uses . It is also known by the synonym Ferrocenylmethyl cyanide .
Synthesis Analysis
The synthesis of ferrocene-based compounds, including ferroceneacetonitrile, has been a subject of extensive research . The synthesis involves various organic chemistries that include acylation, formylation, mercuration, lithiation, sulfonation, arylation, and Mannich reaction .
Molecular Structure Analysis
Ferroceneacetonitrile, like other ferrocene derivatives, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .
Chemical Reactions Analysis
Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .
Physical And Chemical Properties Analysis
Ferroceneacetonitrile exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature . These properties improve its utility in various electrochemical applications .
科学研究应用
Cancer Research
Ferrocene-based compounds, including Ferroceneacetonitrile, are actively used in cancer research . Many reports have demonstrated that some ferrocenyl derivatives are highly active against several diseases, including cancer . The most relevant examples of ferrocene-based molecules show significant anticancer activity .
Polymer Chemistry
In the field of polymer chemistry, ferrocenyl-based compounds are used as redox dynamic polymers and dendrimers . These compounds contribute to the development of new materials with unique properties .
Materials Science
Ferroceneacetonitrile and its derivatives find applications in materials science as bioreceptors . These compounds help in the development of new materials with diverse electronic and magnetic properties .
Pharmacology and Biochemistry
In pharmacology and biochemistry, ferrocene-based compounds are used due to their unique properties . They contribute to the development of new drugs and biochemical compounds .
Electrochemistry
Ferroceneacetonitrile is used in electrochemistry due to its unique electrochemical properties . It contributes to the development of various electrocatalysts .
Nonlinear Optics
Ferroceneacetonitrile finds its application in the field of nonlinear optics . It contributes to the development of new materials with unique optical properties .
安全和危害
Ferroceneacetonitrile is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
未来方向
Ferrocene-based compounds, including ferroceneacetonitrile, have many potential applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future perspective and outlook of functionalized ferrocene-based compounds are promising .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ferroceneacetonitrile involves the reaction of ferrocene with acetonitrile in the presence of a strong acid catalyst.", "Starting Materials": ["Ferrocene", "Acetonitrile", "Strong acid catalyst"], "Reaction": ["1. Add ferrocene and acetonitrile in a 1:1 molar ratio to a reaction vessel.", "2. Add a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, to the reaction mixture.", "3. Heat the reaction mixture to a temperature of 80-100°C and stir for several hours.", "4. Allow the reaction mixture to cool and then add water to the mixture to quench the reaction.", "5. Extract the product with an organic solvent, such as dichloromethane or ethyl acetate.", "6. Purify the product by recrystallization or column chromatography."] } | |
CAS 编号 |
1316-91-2 |
产品名称 |
FERROCENEACETONITRILE |
分子式 |
C12H11FeN 10* |
分子量 |
225.07 |
产品来源 |
United States |
Q & A
Q1: How does Ferroceneacetonitrile perform as an electron shuttle compared to other ferrocene derivatives?
A2: While Ferroceneacetonitrile demonstrates electron shuttling capabilities, its efficiency is not the highest among the tested ferrocene derivatives []. The study found the following order of decreasing electron shuttle efficiency at low concentrations: (Dimethylaminomethyl)ferrocene > n-Butyl ferrocene > Ferrocene dimethanol > Ferroceneacetonitrile > Ferroceneacetic acid []. This suggests that structural variations within the ferrocene derivative influence its electron shuttling effectiveness.
Q2: Can Ferroceneacetonitrile be hyperpolarized using SABRE?
A3: Yes, Ferroceneacetonitrile is reported to undergo SABRE (Signal Amplification By Reversible Exchange) hyperpolarization []. This is significant as it represents one of the first examples of successful SABRE hyperpolarization for a substrate containing a metal center []. This opens up potential avenues for utilizing such hyperpolarized metal-containing compounds in various applications, including studying reaction mechanisms around metal centers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



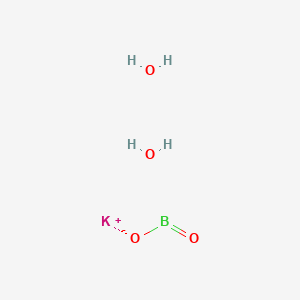
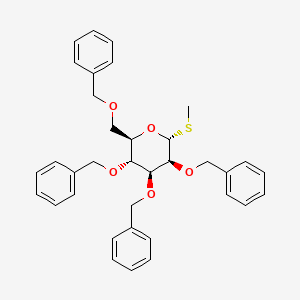
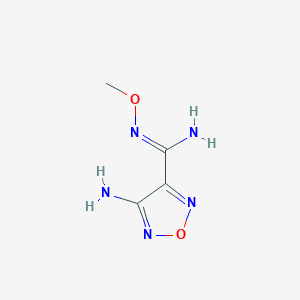
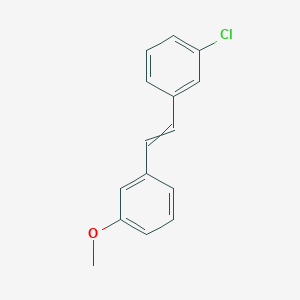
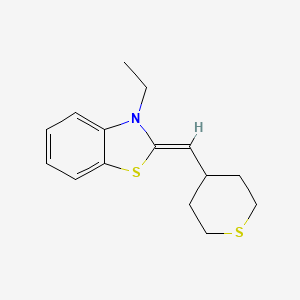
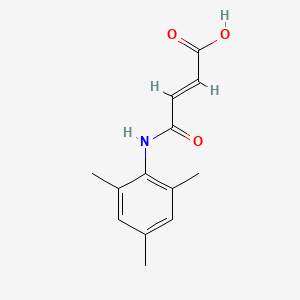
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
